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Compound of Interest

Compound Name: Cladospolide B

Cat. No.: B1245580

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total
synthesis of the natural product (-)-cladospolide B. The methodologies outlined are based on
two prominent synthetic routes: a de novo asymmetric synthesis and a chemoenzymatic
approach. These protocols are intended to serve as a comprehensive guide for researchers in
organic synthesis, medicinal chemistry, and drug development.

(-)-Cladospolide B is a 12-membered macrolide that has garnered interest due to its
biological activities. Its stereochemically dense structure presents a significant synthetic
challenge, and the successful total syntheses have employed a range of modern asymmetric
reactions.

De Novo Asymmetric Synthesis of (-)-Cladospolide
B

This synthetic route, developed by Xing and O'Doherty, employs a convergent strategy starting
from 1-nonyne. Key transformations include an alkyne zipper reaction, a Noyori asymmetric
ynone reduction, and a diastereoselective Sharpless dihydroxylation to establish the required
stereocenters.[1][2][3]
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Synthetic Workflow

The overall synthetic strategy is depicted below. The synthesis begins with the functionalization
of a long-chain alkyne, followed by the stereoselective introduction of hydroxyl groups and
subsequent macrolactonization.
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Caption: De Novo Asymmetric Synthesis Workflow for (-)-Cladospolide B.

Quantitative Data Summary
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Experimental Protocols

1. Noyori Asymmetric Ynone Reduction

This protocol describes the enantioselective reduction of a ynone to the corresponding

propargyl alcohol, establishing a key stereocenter.

o Materials: Ynone substrate, RuCIz[(S)-BINAP], Ethanol (degassed), Hydrogen gas.

e Procedure:

o A solution of the ynone substrate in degassed ethanol is prepared in a high-pressure

vessel.

o The catalyst, RuClz[(S)-BINAP] (0.1 mol%), is added under an inert atmosphere.
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o The vessel is charged with hydrogen gas to a pressure of 10 atm.
o The reaction mixture is stirred at room temperature for 24 hours.

o Upon completion, the solvent is removed under reduced pressure, and the residue is
purified by flash column chromatography on silica gel to afford the desired propargy!
alcohol.

2. Sharpless Asymmetric Dihydroxylation

This procedure details the diastereoselective dihydroxylation of a dienoate to install the C4 and
C5 stereocenters.

o Materials: Dienoate substrate, AD-mix-[3, tert-butanol, Water, Methanesulfonamide.

e Procedure:

[e]

A mixture of tert-butanol and water (1:1) is cooled to 0 °C.

o AD-mix-3 and methanesulfonamide are added to the cooled solvent and stirred until
dissolved.

o The dienoate substrate is added to the reaction mixture at 0 °C.
o The reaction is stirred vigorously at 0 °C for 12-18 hours.
o The reaction is quenched by the addition of sodium sulfite.

o The mixture is extracted with ethyl acetate, and the combined organic layers are washed
with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

o The crude product is purified by flash column chromatography.

Chemoenzymatic Total Synthesis of (-)-
Cladospolide B

This approach, reported by Banwell and Loong, utilizes a chemoenzymatic strategy to generate
key chiral building blocks. The synthesis features a ring-closing metathesis (RCM) to construct
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BENCHE

a ten-membered lactone intermediate, which is then elaborated to the final 12-membered
macrolide.[4][5]

Synthetic Workflow

The chemoenzymatic synthesis follows a distinct pathway, leveraging enzymatic reactions and
metathesis for ring formation.
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Caption: Chemoenzymatic Synthesis Workflow for (-)-Cladospolide B.
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Experimental Protocols

1. Ring-Closing Metathesis (RCM)
This protocol outlines the formation of the 10-membered lactone intermediate via RCM.

o Materials: Diene substrate, Grubbs' 2nd generation catalyst, Dichloromethane (anhydrous
and degassed).

e Procedure:

o A solution of the diene substrate in anhydrous, degassed dichloromethane is prepared
under an argon atmosphere.

o A solution of Grubbs' 2nd generation catalyst (5 mol%) in dichloromethane is added to the
substrate solution.

o The reaction mixture is heated to reflux for 4-6 hours.
o The reaction is monitored by TLC for the disappearance of the starting material.

o Upon completion, the solvent is removed in vacuo, and the residue is purified by flash
column chromatography on silica gel to yield the 10-membered lactone.

2. Yamaguchi Lactonization

This procedure describes the macrolactonization to form the 12-membered ring of the
cladospolide core.

o Materials: Seco-acid substrate, 2,4,6-Trichlorobenzoyl chloride, Triethylamine, 4-
(Dimethylamino)pyridine (DMAP), Toluene (anhydrous).

e Procedure:

o To a solution of the seco-acid in anhydrous toluene at room temperature is added
triethylamine, followed by 2,4,6-trichlorobenzoyl chloride.

o The mixture is stirred for 2 hours at room temperature.
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o The resulting solution is then added dropwise via syringe pump over a period of 6 hours to
a solution of DMAP in anhydrous toluene at 90 °C.

o After the addition is complete, the reaction mixture is stirred for an additional 12 hours at
90 °C.

o The reaction is cooled to room temperature, diluted with ethyl acetate, and washed
sequentially with saturated aqueous sodium bicarbonate and brine.

o The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

o The crude product is purified by flash column chromatography to afford the 12-membered
macrolide.

Conclusion

The enantioselective total synthesis of (-)-cladospolide B has been successfully achieved
through multiple elegant strategies. The de novo asymmetric synthesis provides a highly
stereocontrolled route, while the chemoenzymatic approach offers an alternative pathway that
leverages the selectivity of enzymes and the power of metathesis. These detailed protocols
and data provide a valuable resource for chemists engaged in the synthesis of complex natural
products and the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis-of-cladospolide-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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